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molecular formula C8H5ClN2 B048734 2-Chloroquinoxaline CAS No. 1448-87-9

2-Chloroquinoxaline

Cat. No. B048734
M. Wt: 164.59 g/mol
InChI Key: BYHVGQHIAFURIL-UHFFFAOYSA-N
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Patent
US04076806

Procedure details

A mixture of 74 g (0.5 mole) of 2-hydroxy-benzopyrazine, 12 g of dimethylaniline and 250 ml of phosphorus oxychloride was heated under reflux for 10 minutes. At about 80° C, all the material had dissolved; the reaction solution was cooled and poured onto ice, and the product was filtered off. The residue was dried on clay and was then taken up in petroleum ether, and the solution was filtered through active charcoal. The reaction solution was evaporated and 78 g (87.5% of theory) of 2-chloro-benzopyrazine of melting point 48°-49° C, were obtained. ##STR33##
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:3]=[N:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1.CN(C)C1C=CC=CC=1.P(Cl)(Cl)([Cl:23])=O>>[Cl:23][C:2]1[CH:3]=[N:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
74 g
Type
reactant
Smiles
OC=1C=NC2=C(N1)C=CC=C2
Name
Quantity
12 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
250 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 minutes
Duration
10 min
DISSOLUTION
Type
DISSOLUTION
Details
At about 80° C, all the material had dissolved
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled
ADDITION
Type
ADDITION
Details
poured onto ice
FILTRATION
Type
FILTRATION
Details
the product was filtered off
CUSTOM
Type
CUSTOM
Details
The residue was dried on clay
FILTRATION
Type
FILTRATION
Details
the solution was filtered through active charcoal
CUSTOM
Type
CUSTOM
Details
The reaction solution was evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 78 g
YIELD: PERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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